Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-pyridin-4-yl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)10-3-2-4-11-12(10)19-13(16-11)9-5-7-15-8-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOLZIFEWYJUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735462 | |
| Record name | Methyl 2-(pyridin-4-yl)-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579525-07-8 | |
| Record name | Methyl 2-(pyridin-4-yl)-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Synthesis
One of the primary methods for preparing methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate involves palladium-catalyzed coupling of methyl benzo[d]oxazole-7-carboxylate derivatives with pyridin-4-yl halides or boronic acids.
Starting with methyl benzo[d]oxazole-7-carboxylate, the coupling partner (e.g., 4-iodopyridine) is reacted in the presence of:
Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)2.
Ligands like Xantphos or diphenylphosphino-based ligands.
Base such as cesium carbonate or lithium tert-butoxide.
Solvent like toluene or dioxane.
Inert atmosphere (nitrogen or argon).
The reaction is typically conducted at reflux or elevated temperatures (e.g., 75°C to 110°C) for several hours (up to 20 hours).
Workup includes extraction, washing with acid and brine, drying over sodium sulfate, and purification by column chromatography.
| Parameter | Details |
|---|---|
| Starting Material | Methyl benzo[d]oxazole-7-carboxylate (0.5 g, 2.82 mmol) |
| Coupling Partner | 1-iodo-4-nitrobenzene (0.88 g, 3.53 mmol) (analogous to pyridin-4-yl halide) |
| Catalyst | Pd(PPh3)4 (0.16 g, 0.141 mmol) |
| Base | Lithium tert-butoxide (0.45 g, 5.64 mmol) |
| Solvent | Dioxane |
| Temperature | Room temperature stirring for 45 minutes |
| Atmosphere | Nitrogen |
| Purification | Column chromatography (Hexane:EtOAc mixtures) |
| Yield | Not explicitly stated for this exact compound but analogous reactions yield 54-91% |
This approach is well-documented for synthesizing various substituted benzo[d]oxazoles and is adaptable for pyridin-4-yl substitution.
Reduction and Functional Group Transformations
Post-synthesis modifications of methyl benzo[d]oxazole-7-carboxylate derivatives include reductions and substitutions to introduce or modify functional groups.
Reduction with lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran at room temperature for 30 minutes converts esters to corresponding alcohols with yields around 62%.
Sodium borohydride in the presence of calcium chloride in ethanol and tetrahydrofuran at 20°C for 2 hours yields reduced products but with lower efficiency (~14.5% yield).
Grignard reagents (e.g., methyl magnesium bromide) added to methyl benzo[d]oxazole-7-carboxylate in THF at 0–20°C yield substituted alcohol derivatives (~37% yield).
These transformations are useful for diversifying the benzo[d]oxazole scaffold after initial synthesis.
Summary Table of Key Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd(PPh3)4, LiOtBu, 4-iodopyridine, dioxane | RT to 75°C, 45 min to 20 h, N2 | 54-91 | Efficient for aryl/pyridyl substitution |
| Copper-Catalyzed Cyclization | Cu(OTf)2, O2, benzanilides | Reflux or microwave irradiation | High | Green and safe catalytic system |
| Condensation & Cyclization | Benzoyl chloride, amino precursors, AlCl3, POCl3 | Room temp to reflux, 48 h | Moderate | Multi-step, suitable for oxazole ring formation |
| Reduction (LiAlH4) | LiAlH4, THF | 20°C, 0.5 h | 62 | Converts ester to alcohol |
| Reduction (NaBH4 + CaCl2) | NaBH4, CaCl2, EtOH, THF | 20°C, 2 h | 14.5 | Lower yield, milder reducing conditions |
| Grignard Addition | MeMgBr, THF | 0–20°C | 37 | Introduces alkyl substituents |
Analytical and Purification Techniques
Reaction progress is monitored by thin-layer chromatography (TLC).
Purification typically involves silica gel column chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems.
Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate may exhibit significant antimicrobial properties. It has been studied as an inhibitor of Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (IMPDH), a promising target for tuberculosis treatment. Inhibitors of MtbIMPDH have shown minimum inhibitory concentrations (MIC) as low as 1 μM, indicating potent antibacterial activity .
Structure-Activity Relationship (SAR)
The compound's SAR has been extensively studied to optimize its biological activity. Modifications to the pyridine substituent have demonstrated that specific alterations can drastically affect potency. For instance, replacing the pyridine with other groups can lead to a complete loss of activity, while certain substitutions enhance it .
Potential in Anti-Tubercular Drugs
In vitro studies have shown that derivatives of this compound possess anti-tubercular activity comparable to existing treatments. The presence of specific functional groups has been linked to improved bioavailability and selectivity against MtbIMPDH .
Synthetic Methodologies
Various synthetic routes have been developed for this compound, highlighting its accessibility for research and industrial applications:
- Condensation Reactions : The synthesis often involves condensation reactions between appropriate precursors to form the benzo[d]oxazole framework.
- Functional Group Modifications : Post-synthesis modifications allow for the introduction of diverse functional groups that can enhance biological activity or alter physical properties .
Comparison with Related Compounds
The unique structure of this compound differentiates it from other compounds in the benzo[d]oxazole family. Below is a comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl benzo[d]oxazole-7-carboxylate | Lacks pyridine substituent | Simpler structure, potentially different reactivity |
| 6-Chloro-2-(piperazin-1-yl)benzo[d]oxazole | Contains piperazine instead of pyridine | Different pharmacological profile |
| Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzo[d]oxazole-5-carboxylate) | Contains naphthalene moiety | Increased molecular complexity |
This table illustrates how this compound stands out due to its specific substitution pattern and potential biological activities that may differ significantly from these similar compounds.
Mechanism of Action
The mechanism by which Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate, we compare it with structurally analogous benzoxazole derivatives, focusing on physicochemical properties, substituent effects, and commercial availability.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Price (5g) |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₀N₂O₃ | 254.24 | Pyridin-4-yl, methyl ester | 2–8°C, dry | N/A* |
| 2-Methylbenzo[d]oxazole-7-carbaldehyde | C₉H₇NO₂ | 161.16 | Methyl, aldehyde | Not specified | N/A |
| (2S,3S,4S,5R,6S)-6-((2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | C₂₃H₂₀ClNO₈ | 474.87 | 4-Chlorophenyl, glycoside linkage | Not specified | $3,866 |
*Price data for the target compound is unavailable in the provided sources .
Key Findings
Structural Complexity and Functional Groups :
- The target compound’s pyridin-4-yl group distinguishes it from simpler derivatives like 2-Methylbenzo[d]oxazole-7-carbaldehyde, which lacks aromatic nitrogen heterocycles. The pyridine moiety may enhance binding affinity in biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capacity .
- The methyl ester at position 7 contrasts with the aldehyde group in 2-Methylbenzo[d]oxazole-7-carbaldehyde. Esters generally offer better hydrolytic stability compared to aldehydes, which are prone to oxidation .
In contrast, the chlorophenyl derivative (C₂₃H₂₀ClNO₈) has a significantly higher molecular weight (474.87 g/mol), which may limit bioavailability . Storage requirements (2–8°C, dry) suggest moderate stability under ambient conditions, whereas other derivatives (e.g., the chlorophenyl compound) lack explicit storage guidelines, possibly indicating greater stability .
Commercial Viability :
- The chlorophenyl derivative is priced at $3,866 for 5g , reflecting its synthetic complexity (e.g., glycoside linkage and stereochemistry). The absence of pricing data for the target compound implies it may be less commercially available or require custom synthesis .
Biological Activity
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate is a chemical compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀N₂O₃
- Molecular Weight : Approximately 254.24 g/mol
- Structural Features : The compound features a benzo[d]oxazole ring fused with a pyridine ring at the 4-position, along with a carboxylate functional group that enhances its reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : It has shown promising results against several bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Preliminary studies suggest antifungal properties that warrant further investigation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic potential.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) studies. The results are summarized in the following table:
| Bacterial Strain | MIC (µM) | Remarks |
|---|---|---|
| Bacillus subtilis | 10.5 | Moderate activity |
| Staphylococcus aureus | 15.3 | Moderate activity |
| Escherichia coli | 20.1 | Moderate activity |
| Pseudomonas aeruginosa | 25.0 | Lower activity |
These findings indicate that the compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria .
Antifungal Activity
In antifungal assessments, this compound demonstrated activity against Candida albicans with an MIC of approximately 18.5 µM. This suggests potential as an antifungal agent, although further studies are needed to confirm efficacy and safety .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Key observations include:
- Pyridine Substitution : Variations in the pyridine ring can significantly influence antibacterial potency.
- Functional Group Variation : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the compound's reactivity and binding affinity to biological targets .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Q & A
Q. What are the established synthetic routes for Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate, and what key steps ensure successful synthesis?
The compound is typically synthesized via condensation reactions. A common approach involves reacting a benzo[d]oxazole precursor with a pyridinyl aldehyde derivative under reflux conditions in methanol. For example, 4-pyridinecarboxaldehyde can be condensed with a benzo[d]oxazole intermediate, with TLC used to monitor reaction progress . Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product in high yields (~76%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- FT-IR : Look for peaks at ~1699 cm⁻¹ (C=O stretch of the ester group) and ~1628 cm⁻¹ (C=N stretch of the oxazole ring) .
- NMR : The pyridinyl protons typically appear as a multiplet in the aromatic region (δ 7.5–8.5 ppm), while the methyl ester group resonates as a singlet near δ 3.9 ppm .
- X-ray crystallography : Used to confirm molecular geometry, particularly bond angles (e.g., C10—C11—H11A at ~109.6°) and planarity of the heterocyclic system .
Q. How can researchers identify and mitigate common impurities during synthesis?
Impurities often arise from incomplete condensation or side reactions. HPLC with UV detection (e.g., Chromolith® columns) is effective for purity analysis . For example, desethyl or amide impurities (common in ester-containing compounds) can be minimized by optimizing reaction time and temperature .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing the pyridin-4-yl group into the benzo[d]oxazole scaffold?
Yield optimization requires:
- Catalyst selection : Copper(I)-based catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance regioselectivity in click chemistry approaches .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in precipitating the final product .
- Temperature control : Reflux conditions (e.g., 12 hours at 65°C) ensure complete reaction while avoiding decomposition .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Discrepancies in FT-IR or NMR data may arise from solvent effects or crystallographic packing. Cross-validate findings using multiple techniques (e.g., comparing experimental IR peaks with computational simulations) . For instance, variations in C=O stretching frequencies (~1699–1710 cm⁻¹) can be resolved by analyzing solvent-free crystalline samples via X-ray diffraction .
Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as antimicrobial enzymes or kinase receptors. Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) . For example, docking into the active site of E. coli DNA gyrase revealed hydrogen bonding between the pyridinyl group and Asp73, correlating with observed antibacterial activity .
Q. What are the challenges in achieving regioselective functionalization of the benzo[d]oxazole core, and how can they be overcome?
Regioselectivity is influenced by electronic and steric factors. Directed ortho-metalation (DoM) using lithium bases or palladium-catalyzed C–H activation can selectively functionalize the 7-carboxylate position . For instance, Suzuki-Miyaura coupling with pyridinyl boronic acids requires careful control of ligand (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to avoid multiple substitution .
Data Analysis and Interpretation
Q. How can researchers reconcile conflicting biological activity data across studies?
Contradictions may stem from assay conditions (e.g., bacterial strain variability) or compound purity. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and confirm compound identity via LC-MS . For example, MIC values varying by >2-fold between studies often reflect differences in inoculum size or solvent (DMSO vs. water) .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula with <5 ppm error.
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations, particularly for overlapping aromatic signals .
- Single-crystal XRD : Resolves stereochemical ambiguities, such as the Z/E configuration of imine bonds in Schiff base analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
